1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine
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Overview
Description
1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a piperazine ring via sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,4-Bis((4-chloro-3-aminophenyl)sulfonyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the oxidizing agent and conditions.
Scientific Research Applications
1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro and chloro groups may play a role in its biological activity by interacting with enzymes or receptors. Additionally, the sulfonyl linkages may contribute to its stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-chloro-2-nitrophenyl)piperazine
- 1,4-Bis(4-nitrophenyl)piperazine
- 1,4-Bis(4-chlorophenyl)piperazine
Uniqueness
1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is unique due to the presence of both nitro and chloro groups on the phenyl rings, as well as the sulfonyl linkages. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,4-bis[(4-chloro-3-nitrophenyl)sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O8S2/c17-13-3-1-11(9-15(13)21(23)24)31(27,28)19-5-7-20(8-6-19)32(29,30)12-2-4-14(18)16(10-12)22(25)26/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYDPAKTAGZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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